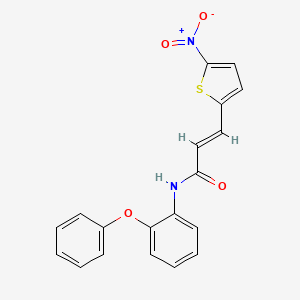
(E)-3-(5-nitrothiophen-2-yl)-N-(2-phenoxyphenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(5-nitrothiophen-2-yl)-N-(2-phenoxyphenyl)acrylamide, commonly known as NT117, is a small molecule inhibitor that has been the subject of numerous scientific studies due to its potential therapeutic applications. NT117 is a member of the acrylamide family of compounds and is known to have a high affinity for certain protein targets within cells. In
科学的研究の応用
UV Cross-Linkable Polymers
One application of related compounds involves the synthesis of UV cross-linkable polymers based on triazine. These polymers demonstrate enhanced rates of photocrosslinking and improved thermal stability, holding potential for materials that require robust structural integrity and light-induced cross-linking properties (Suresh et al., 2016).
Rearrangement Reactions
Compounds similar to (E)-3-(5-nitrothiophen-2-yl)-N-(2-phenoxyphenyl)acrylamide have been studied for their ability to undergo O,N and N,N double rearrangement reactions, showcasing their utility in synthetic chemistry for creating complex molecules with potential applications in material science and pharmaceuticals (Yokoyama, Hatanaka, & Sakamoto, 1985).
Polymer Synthesis
These compounds are also involved in the synthesis of polymers, such as the case with 3-methylamino-5-phenylthiophene reacting with α,β-unsaturated esters and nitriles to form novel polymeric structures, indicating potential applications in the development of new materials with unique properties (Lee & Kim, 2000).
Substrates for Biochemical Reactions
Additionally, certain acrylamide compounds have been optimized as substrates for β-cyclodextrin reactions, revealing their utility in biochemical applications and as components in enzymatic assays or pharmaceutical formulations (Breslow, Trainor, & Ueno, 1983).
RAFT Polymerization
The controlled radical polymerization of acrylamide containing l-phenylalanine moiety via RAFT polymerization has been investigated, illustrating the compound's relevance in the precise synthesis of polymers with specific chain lengths and properties (Mori, Sutoh, & Endo, 2005).
Enzyme Detection
Some acrylamide derivatives have been used to create polyacrylamide gels containing a novel mixed disulfide compound, which are valuable in detecting enzymes that catalyze thiol-producing reactions, indicating their potential in biochemical analysis and diagnostics (Harris & Wilson, 1983).
"Living" Free Radical Polymerizations
Furthermore, compounds containing acrylamide groups have been used to develop universal alkoxyamines for "living" free radical polymerizations, highlighting their role in the advanced synthesis of polymers with controlled molecular weights and structures (Benoit, Chaplinski, Braslau, & Hawker, 1999).
Enzymic cis-trans Isomerization
Studies have also been conducted on the enzymic cis-trans isomerization of nitrothiophene and nitrobenzene derivatives, which may have implications in biochemical pathways and pharmaceutical developments (Tatsumi, Koga, & Yoshimura, 1980).
Antipathogenic Activity
Additionally, certain thiourea derivatives synthesized from related compounds have shown promising antipathogenic activity, suggesting potential in the development of new antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
特性
IUPAC Name |
(E)-3-(5-nitrothiophen-2-yl)-N-(2-phenoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O4S/c22-18(12-10-15-11-13-19(26-15)21(23)24)20-16-8-4-5-9-17(16)25-14-6-2-1-3-7-14/h1-13H,(H,20,22)/b12-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGPLRVITZMBESN-ZRDIBKRKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)C=CC3=CC=C(S3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)/C=C/C3=CC=C(S3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(5-nitrothiophen-2-yl)-N-(2-phenoxyphenyl)acrylamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

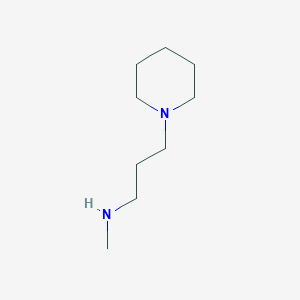
-](/img/structure/B2643179.png)


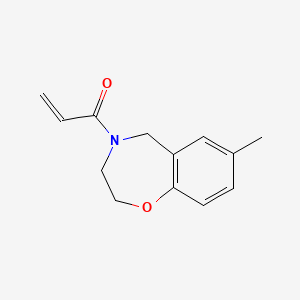
![N~4~-(3-methoxyphenyl)-N~6~-(4-methylbenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2643189.png)
![5,6-dichloro-2-(methylthio)-1H-benzo[d]imidazole](/img/structure/B2643191.png)
![2-(6-morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 2-nitrobenzoate](/img/structure/B2643192.png)
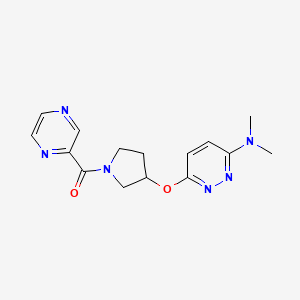

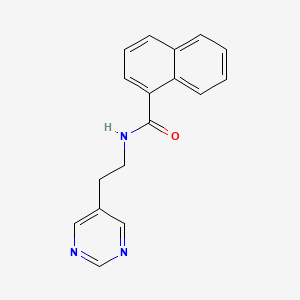
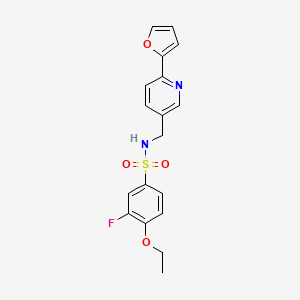
![2-[Ethyl(prop-2-ynyl)amino]-1-(4-methylphenyl)ethanol](/img/structure/B2643199.png)
